4-Methoxycinnoline
Overview
Description
4-Methoxycinnoline, also known as 4-Cinnolinyl methyl ether, is a chemical compound with the molecular formula C9H8N2O .
Synthesis Analysis
The synthesis of cinnoline derivatives, including 4-Methoxycinnoline, has been a subject of considerable research. These derivatives have been found to possess potent antimicrobial activity, particularly against gram-positive strains and fungi, through their interaction with the cell wall and DNA structures .Molecular Structure Analysis
The molecular structure of 4-Methoxycinnoline consists of 9 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom. The molecular weight of this compound is 160.17 g/mol .Chemical Reactions Analysis
In the N-oxidation of 4-chlorocinnoline and 4-methoxycinnoline, the yields of 2-oxides were much more compared with those of 1-oxides . The reaction used in a titration can be an acid–base reaction, a precipitation reaction, or an oxidation–reduction reaction .Scientific Research Applications
Metalation of Azines and Diazines
4-Methoxycinnoline has been used in the metalation of azines and diazines. The process involves lithiation, magnesation, and zincation, with a focus on deprotonative metalation by properly chosen strong bases . This application is particularly relevant in the field of heterocyclic chemistry .
Synthesis of Organometallic Compounds
The metalation of 4-Methoxycinnoline forms organometallic compounds that are used in subsequent reactions . This is a significant application in the field of synthetic chemistry .
Biomedical Applications
4-Methoxycinnoline has been used in the design of coordination cages for drug delivery . These cages, termed metal–organic supercontainers (MOSCs), possess unique multi-pore architectures containing an endo cavity and multiple exo cavities . The well-defined built-in multiple binding domains of MOSCs allow the efficient encapsulation of guest molecules .
Host-Guest Chemistry
The unique structure of 4-Methoxycinnoline allows it to be used in host-guest chemistry . This involves the interaction between two or more molecules, where one molecule (the ‘host’) forms a cavity or a cleft into which another molecule or ion (the ‘guest’) can enter .
Synthesis of Derivatives
4-Methoxycinnoline is used in the synthesis of various derivatives. For instance, it has been used in the synthesis of 4-amino-3-cinnoline-carboxylic acid derivatives . These derivatives have shown biological activity, making them of interest in pharmaceutical research .
Pharmaceutical Applications
Derivatives of 4-Methoxycinnoline have found applications in the pharmaceutical industry. For example, amino- and hydrazino-pyridazins, which often contain 4-Methoxycinnoline, are elements of dopaminergic, serotoninergic, cholinergic, and GABA-ergic ligands .
Mechanism of Action
Target of Action
It’s known that cinnoline derivatives often interact with various receptors and transporters . More research is needed to identify the specific targets of 4-Methoxycinnoline.
Mode of Action
Cinnoline derivatives are known to interact with their targets in a variety of ways, often acting as inhibitors or agonists . The exact interaction between 4-Methoxycinnoline and its targets, and the resulting changes, are areas for future research.
Biochemical Pathways
The specific biochemical pathways affected by 4-Methoxycinnoline are currently unknown. Cinnoline derivatives are known to influence a variety of biochemical pathways, depending on their specific targets
Pharmacokinetics
Understanding these properties is crucial for predicting the compound’s bioavailability and its overall effect on the body .
Result of Action
It’s known that cinnoline derivatives can have a variety of effects at the molecular and cellular level, depending on their specific targets and mode of action
Action Environment
Factors such as temperature, pH, and the presence of other molecules can potentially influence the action of a compound . More research is needed to understand how these factors might affect 4-Methoxycinnoline.
properties
IUPAC Name |
4-methoxycinnoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-12-9-6-10-11-8-5-3-2-4-7(8)9/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVPKWOIIQKBTFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=NC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00187582 | |
Record name | 4-Cinnolinyl methyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00187582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxycinnoline | |
CAS RN |
3397-78-2 | |
Record name | 4-Cinnolinyl methyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003397782 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC158309 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158309 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Cinnolinyl methyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00187582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-CINNOLINYL METHYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QEG2E1A01C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the preferred site of methylation for 4-methoxycinnoline?
A1: Research indicates that 4-methoxycinnoline predominantly undergoes methylation at the N-2 position when reacted with methyl iodide. This leads to the formation of the corresponding 2-methyl salt as the major product, alongside a smaller amount of 1-methyl-4-cinnolone. [] This preference for N-2 methylation is influenced by the presence of the methoxy group at the 4-position.
Q2: How does the 4-methoxy group in 4-methoxycinnoline influence its N-oxidation compared to 4-chlorocinnoline?
A2: Studies on the N-oxidation of both 4-methoxycinnoline and 4-chlorocinnoline reveal a similar trend: the yield of the 2-oxide is significantly higher than that of the 1-oxide. [] This suggests that the 4-substituent, whether it's a methoxy or chloro group, directs the oxidation preferentially towards the N-2 position.
Q3: Can 4-hydroxycinnoline be used to synthesize 4-methoxycinnoline?
A3: Yes, 4-methoxycinnoline can be synthesized from its 4-hydroxy counterpart. Specifically, reacting 4-hydroxycinnoline 2-oxide with methyl iodide yields 4-methoxycinnoline 2-oxide. [] This highlights a potential synthetic route for 4-methoxycinnoline derivatives utilizing the reactivity of the hydroxyl group.
Q4: How does the presence of a 3-methoxy group affect the methylation of 4(1H)-cinnolone compared to 4-methoxycinnoline?
A4: Interestingly, the position of the methoxy group significantly impacts the methylation outcome. While 4-methoxycinnoline favors methylation at N-2, 3-methoxy-4(1H)-cinnolone exclusively yields 3-methoxy-1-methyl-4-cinnolone upon methylation. [] This difference highlights the regioselectivity imposed by substituents on the cinnoline ring system.
Q5: What is the potential of using metalation reactions to further functionalize 4-methoxycinnoline?
A6: Research has shown that both 3-methoxycinnoline and 4-methoxycinnoline can undergo directed ortho-metalation reactions. [, ] This finding opens possibilities for introducing new substituents onto the cinnoline core, expanding the potential for synthesizing a variety of 4-methoxycinnoline derivatives with potentially diverse properties.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.